molecular formula C13H12BrN5O B12628578 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B12628578
M. Wt: 334.17 g/mol
InChI Key: SPNRAIXATYMDQO-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-: is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a pyrimidine ring fused with a pyrrolo[2,3-b]pyridine moiety, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.

    Methoxylation: The methoxy group is introduced at the 4-position using methoxylating agents like dimethyl sulfate or methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit FGFRs makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C13H12BrN5O

Molecular Weight

334.17 g/mol

IUPAC Name

4-(6-bromo-4-methoxy-1-methylpyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C13H12BrN5O/c1-19-6-7(8-3-4-16-13(15)17-8)11-9(20-2)5-10(14)18-12(11)19/h3-6H,1-2H3,(H2,15,16,17)

InChI Key

SPNRAIXATYMDQO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=C(C=C2OC)Br)C3=NC(=NC=C3)N

Origin of Product

United States

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